molecular formula C7H12O4 B8475130 4-Carbomethoxy-2-methylbutanoic acid

4-Carbomethoxy-2-methylbutanoic acid

Cat. No. B8475130
M. Wt: 160.17 g/mol
InChI Key: TVADYQZCBVCKSS-UHFFFAOYSA-N
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Patent
US04401818

Procedure details

The starting material is prepared as follows: 9.64 g of oxalyl chloride are added to the solution of 6.1 g of 4-carbomethoxy-2-methylbutanoic acid (U.S. Pat. No. 4,052,511) in 50 ml of methylene chloride. The mixture is refluxed for two hours and evaporated, to yield the 4-carbomethoxy-2-methylbutanoyl chloride, which is used as such without further purification.
Quantity
9.64 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C([Cl:4])=O.[C:7]([CH2:11][CH2:12][CH:13]([CH3:17])[C:14](O)=[O:15])([O:9][CH3:10])=[O:8]>C(Cl)Cl>[C:7]([CH2:11][CH2:12][CH:13]([CH3:17])[C:14]([Cl:4])=[O:15])([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
9.64 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
6.1 g
Type
reactant
Smiles
C(=O)(OC)CCC(C(=O)O)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)CCC(C(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.